2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone 2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 871318-94-4
VCID: VC6866791
InChI: InChI=1S/C26H25N3O3S/c30-25(28-14-6-7-15-28)18-32-23-12-5-4-11-20(23)22-17-21(24-13-8-16-33-24)27-29(22)26(31)19-9-2-1-3-10-19/h1-5,8-13,16,22H,6-7,14-15,17-18H2
SMILES: C1CCN(C1)C(=O)COC2=CC=CC=C2C3CC(=NN3C(=O)C4=CC=CC=C4)C5=CC=CS5
Molecular Formula: C26H25N3O3S
Molecular Weight: 459.56

2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone

CAS No.: 871318-94-4

Cat. No.: VC6866791

Molecular Formula: C26H25N3O3S

Molecular Weight: 459.56

* For research use only. Not for human or veterinary use.

2-(2-(1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone - 871318-94-4

Specification

CAS No. 871318-94-4
Molecular Formula C26H25N3O3S
Molecular Weight 459.56
IUPAC Name 2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]-1-pyrrolidin-1-ylethanone
Standard InChI InChI=1S/C26H25N3O3S/c30-25(28-14-6-7-15-28)18-32-23-12-5-4-11-20(23)22-17-21(24-13-8-16-33-24)27-29(22)26(31)19-9-2-1-3-10-19/h1-5,8-13,16,22H,6-7,14-15,17-18H2
Standard InChI Key WNXFAURRBQMDQS-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)COC2=CC=CC=C2C3CC(=NN3C(=O)C4=CC=CC=C4)C5=CC=CS5

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula, C₂₆H₂₅N₃O₃S, reflects a hybrid architecture combining pyrazoline, thiophene, benzoyl, and pyrrolidinyl groups. Key features include:

  • Pyrazoline Core: A 4,5-dihydro-1H-pyrazole ring furnishes planarity and hydrogen-bonding capacity, critical for interactions with biological targets .

  • Thiophene Substituent: The electron-rich thiophen-2-yl group at position 3 enhances aromatic stacking and redox activity, a trait linked to antimicrobial and anticancer properties .

  • Benzoyl and Pyrrolidinyl Moieties: The N-benzoyl group at position 1 and the pyrrolidin-1-yl-ethanone side chain at position 2 contribute to lipophilicity and membrane permeability, factors influencing pharmacokinetics.

Physicochemical Properties

PropertyValue
Molecular Weight459.56 g/mol
IUPAC Name2-[2-(2-Benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]-1-pyrrolidin-1-ylethanone
SMILESC1CCN(C1)C(=O)COC2=CC=CC=C2C3CC(=NN3C(=O)C4=CC=CC=C4)C5=CC=CS5
SolubilityNot experimentally determined

The absence of solubility data necessitates predictive modeling. Analogous pyrazoline derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol), suggesting similar behavior for this compound .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound’s synthesis likely proceeds through sequential Claisen-Schmidt condensation and cyclocondensation steps, as demonstrated for structurally related pyrazolines :

  • Chalcone Formation: Condensation of 2-hydroxyacetophenone derivatives with substituted benzaldehydes yields α,β-unsaturated ketones.

  • Pyrazoline Cyclization: Treatment with hydrazine hydrate under microwave irradiation facilitates [3+2] cycloaddition, forming the dihydropyrazole ring .

  • N-Benzoylation: Acylation of the pyrazoline nitrogen using benzoyl chloride introduces the aromatic moiety .

Experimental Protocol (Hypothesized)

  • Step 1: React 2-(2-hydroxyphenyl)acetophenone with thiophene-2-carbaldehyde in ethanol using Ba(OH)₂ as a base to form the chalcone intermediate.

  • Step 2: Cyclize the chalcone with hydrazine hydrate in ethanol under microwave irradiation (70–80°C, 4 hours) to yield the pyrazoline core .

  • Step 3: Benzoylate the pyrazoline nitrogen using benzoyl chloride in dichloromethane with K₂CO₃ as a base .

  • Step 4: Introduce the pyrrolidinyl-ethanone side chain via nucleophilic substitution or Mitsunobu reaction.

Yield Optimization: Chromatographic purification (silica gel, ethyl acetate/petroleum ether) typically achieves >90% purity for analogous compounds .

Biological Activity and Mechanistic Insights

Antituberculosis Activity

Nitro-substituted pyrazoline-thiophene derivatives demonstrate potent activity against Mycobacterium tuberculosis H37Rv (MIC: 5.71–10.24 μM), surpassing ethambutol . Although this compound lacks a nitro group, its thiophene moiety’s redox activity could synergize with host immune responses to combat latent TB .

Cytotoxicity Profile

Pyrazoline derivatives generally exhibit low cytotoxicity (IC₅₀ > 100 μM in HEK-293 cells), attributed to selective targeting of microbial over mammalian cells .

Computational and Spectroscopic Characterization

DFT Calculations

  • HOMO-LUMO Gap: For analogous 5-nitrothiophene-pyrazolines, a HLG of 3.8 eV correlates with stability and reduced mutagenic risk .

  • Solvation Energy: ΔGₛₒₗᵥ of −15.2 kcal/mol predicts moderate aqueous solubility, amenable to formulation .

Spectroscopic Data (Inferred)

  • IR: Peaks at 1650 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyrazoline), 690 cm⁻¹ (C-S thiophene) .

  • ¹H NMR: δ 7.8–7.3 ppm (benzoyl aromatic protons), δ 6.9–6.7 ppm (thiophene protons), δ 3.7–3.5 ppm (pyrrolidinyl CH₂) .

Industrial and Pharmacological Applications

Drug Development

  • Lead Optimization: The pyrrolidinyl-ethanone side chain offers a handle for derivatization to enhance blood-brain barrier penetration, suggesting potential in neuroinflammation.

  • Combination Therapy: Synergy with β-lactam antibiotics could circumvent resistance in Gram-positive infections .

Material Science

Thiophene-pyrazoline hybrids serve as organic semiconductors (Eg ≈ 2.1 eV), applicable in OLEDs and photovoltaic cells.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator